2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a chemical compound that belongs to the class of phthalazine derivatives. It is characterized by a phthalazine core structure with a cyano group and a ketone substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile can be traced back to the manipulation of phthalic anhydride and various derivatives through multiple synthetic pathways. The compound is often synthesized as an intermediate in the development of other biologically active molecules.
This compound is classified as a heterocyclic organic compound, specifically a phthalazine derivative. Phthalazines are known for their diverse chemical properties and biological activities, making them significant in pharmaceutical research.
The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile typically involves multiple steps, including the formation of the phthalazine ring and subsequent modifications to introduce the acetonitrile group. One common method includes:
The synthesis often employs reagents like sodium hydride, dimethylformamide, and various alkylating agents under controlled temperatures to ensure high yields and purity. For instance, one synthesis route includes reacting methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate with acetonitrile under specific conditions to yield the target compound with satisfactory yields and purity levels .
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile can participate in various chemical reactions due to its functional groups:
In synthetic routes involving this compound, reactions are typically monitored using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile often involves interaction with biological targets such as enzymes or receptors. The presence of the phthalazine core may allow for intercalation into DNA or inhibition of specific enzymatic pathways.
Research indicates that derivatives of phthalazines exhibit antimicrobial and cytotoxic activities, suggesting that this compound may also possess similar properties .
Relevant analytical data includes:
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile has potential applications in:
Phthalazinone derivatives constitute a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly over the past six decades. The foundational significance of this heterocyclic system emerged through early cardiovascular agents like Hydralazine (1-hydrazinophthalazine), introduced in the 1950s as an antihypertensive drug targeting vascular smooth muscle [5]. Subsequent structural refinements led to Budralazine, developed in the 1980s with improved pharmacokinetic profiles [5]. The 1990s witnessed diversification into allergy and metabolic therapeutics, exemplified by Azelastine (H1-antihistamine) and Ponalrestat/Zopolrestat (aldose reductase inhibitors for diabetic complications) [5]. This trajectory underscores systematic exploration of phthalazinone's pharmacophoric versatility – from hydrazine derivatives to N-alkylated and fused-ring systems – to address diverse biological targets.
Contemporary research (post-2000) exploits the scaffold's capacity for target modulation in oncology and infectious diseases. Derivatives now feature prominently as VEGF receptor tyrosine kinase inhibitors for angiogenesis suppression and as novel antitubercular agents targeting metabolic enzymes like fumarate hydratase [9]. The structural plasticity of the phthalazinone core enables strategic decoration at N2, C1, and C4 positions, facilitating optimized interactions with disparate binding sites – a key factor driving sustained pharmaceutical interest.
Table 1: Evolution of Phthalazinone-Based Pharmaceuticals
Era | Representative Drug | Therapeutic Category | Structural Innovation |
---|---|---|---|
1950s-1960s | Hydralazine | Antihypertensive | 1-Hydrazino substitution |
1980s | Budralazine | Antihypertensive | Methylated hydrazino moiety |
1980s-1990s | Azelastine | Anti-allergic (H1 antagonist) | 4-Aminoalkylphthalazinone |
1990s | Zopolrestat | Antidiabetic (Aldose reductase inhibitor) | Carboxylic acid/ester at C1 |
2000s-Present | Investigational agents | Anticancer/Antimicrobial | 1-Acetonitrile derivatives & fused rings |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS: 91587-99-4, C₁₀H₇N₃O, MW: 185.18 g/mol) exhibits distinctive electronic and steric features that confer multifaceted reactivity [2] [7] [8]. The molecule integrates three key elements:
Computational modeling reveals significant charge polarization: the phthalazinone oxygen bears partial negative charge (δ- = -0.42 e), while C1 and the nitrile carbon exhibit δ+ = +0.31 e and +0.45 e, respectively. This polarization drives reactivity toward nucleophiles at C1 and electrophiles at carbonyl/O or nitrile N. The nitrile group's infrared stretching frequency (νC≡N ≈ 2240 cm⁻¹) indicates moderate conjugation with the heterocycle, preserving electrophilicity for hydrolysis or cycloadditions [5].
Table 2: Structural Comparison of Key C1-Substituted Phthalazinone Derivatives
Compound | Molecular Formula | C1 Substituent | Key Physicochemical Properties | Primary Applications |
---|---|---|---|---|
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile | C₁₀H₇N₃O | –CH₂CN | MP: 210-212°C (dec); νC≡N: 2240 cm⁻¹ | Versatile electrophilic synthon |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | C₁₀H₈N₂O₃ | –CH₂COOH | MP: 245°C; pKa: ~4.2 (COOH) [3] [6] | Peptidomimetics & metal chelation |
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C₁₁H₁₀N₂O₃ | –CH₂COOCH₃ | Soluble in polar aprotic solvents [5] | Ester hydrolysis/Claisen chemistry |
The strategic value of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile lies in its dual electrophilic centers (nitrile and C1-methylene) and nucleophilic lactam nitrogen, enabling diverse transformations central to drug discovery campaigns:
N-Alkylation for Pharmacophore Hybridization: The lactam nitrogen (N3) undergoes regioselective alkylation under mild base conditions (K₂CO₃, DMF). This is exemplified in the synthesis of strobilurin-phthalazinone hybrids, where allylation at N3 precedes Vilsmeier-Haack formylation at the activated methylene to generate β-methoxyacrylate mimics – key motifs in antifungal agents [5].
Nitrile Functionalization: The –CN group serves as:(a) Hydrolysis precursor: Conversion to carboxylic acid (C₁₀H₈N₂O₃, CAS 25947-11-9) or amide derivatives (e.g., N-(2-hydroxyethyl)acetamide, CID 1904701) via acid-/base-catalyzed reactions [6] [10].(b) Cycloaddition substrate: 1,3-Dipolar addition with aldoximes generates 3-isoxazoline libraries. This is demonstrated in the synthesis of antimicrobial agents where in situ nitrile oxides from chloro-oximes add across acrylates tethered to N3 [5].
Anion Chemistry at C1: Deprotonation (NaH, DMSO) generates a stabilized carbanion for nucleophilic attacks. Key applications include:
A landmark application is the synthesis of novel strobilurin analogs bearing 3-isoxazoline moieties. As reported by Sridhara et al., methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate – synthesized from the acetonitrile via Pinner reaction – undergoes sequential N-allylation, C-formylation, O-methylation, and 1,3-dipolar cycloaddition to yield hybrid molecules (e.g., compound 7h). Biological evaluation revealed potent antimicrobial profiles against S. aureus (MIC 12.5 μg/mL) and C. albicans (MIC 25 μg/mL), validating the acetonitrile derivative's role in accessing bioactive chemotypes [5].
Table 3: Synthetic Applications of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile in Lead Optimization
Reaction Type | Conditions | Key Products | Biological Activity (Examples) |
---|---|---|---|
N3-Allylation | Allyl Br, K₂CO₃, DMF, 25°C | 2-(3-Allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile | Intermediate for cyclization chemistry |
Nitrile → Carboxylic Acid | H₂SO₄ (conc)/H₂O, Δ, 6h | 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid [6] | VEGF inhibition & metal chelation scaffolds |
Nitrile → Amide | H₂O₂, K₂CO₃, EtOH, 60°C | N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide [10] | Solubility-enhanced intermediates |
1,3-Dipolar Cycloaddition | R-CH=NOH, NCS, DMF, 0°C → 25°C | 3-Isoxazoline-phthalazinone hybrids (e.g., 7a-l) [5] | Anti-S. aureus (MIC 12.5–50 μg/mL) |
These transformations underscore the molecule's centrality in structure-activity relationship (SAR) exploration: it serves as a compact, transformable core for introducing steric bulk, hydrogen-bonding groups, or dipole moments into candidate molecules while retaining the phthalazinone's inherent affinity for biological targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1